- Phase-managed organic synthesis. 3. Symmetrical anhydrides from carboxylic acids via polymer-assisted reactionReaction of dicarbonates with carboxylic acids catalyzed by weak lewis acids: general method for the synthesis of anhydrides and estersMethod for preparing low carbon chain symmetric anhydrideTetrahedron Letters, 1986, 27(41), 4937-40,
Cas no 97-72-3 (Isobutyric anhydride)
Isobutyric anhydride Properties
Names and Identifiers
-
- Isobutyric anhydride
- 2-Methylpropionic anhydride
- 2-methylpropanoyl 2-methylpropanoate
- Isobutyricanhydride (6CI,7CI,8CI)
- Propanoic acid, 2-methyl-, anhydride (9CI)
- 2-Methylpropanoic acid anhydride
- 2-Methylpropanoic anhydride
- Isobutanoic anhydride
- Isobutyric acid anhydride
- Isobutyryl anhydride
- Isobutyric anhydride (6CI, 7CI, 8CI)
- 2-Methylpropanoyl-2-methylpropanoate
- 2-Methylpropionic acid anhydride
- F0001-2307
- EN300-19271
- iso-Butyric anhydride
- EC 202-603-6
- AKOS009029112
- Isobutyric anhydride, 97%
- 2-thiophenecarboxaldehyde, 5-[[5-[(5-methoxy-2-thienyl)ethynyl]-2-thienyl]ethynyl]-
- SCHEMBL16250
- UNII-N85A80FJDT
- STL185650
- UN2530
- Isobutyrate anhydride
- N85A80FJDT
- BS-22314
- NCGC00258555-01
- P20008
- NS00008587
- isobutanoic anhydride
- CHEMBL1871691
- InChI=1/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H
- UN 2530
- 2-METHYLPROPANOIC ANHYDRIDE
- Tox21_201002
- CAS-97-72-3
- I0111
- AI3-28521
- Q26840869
- ISOBUTYRIC ACID ANHYDRIDE [HSDB]
- 97-72-3
- EINECS 202-603-6
- DB-254959
- DTXSID7026609
- DTXCID406609
- NCGC00164355-01
- Propanoic acid, 2-methyl-, anhydride
- Isobutyric anhydride, purum, >=98.0% (GC)
- Propanoic acid, 2-methyl-, 1,1'-anhydride
- HSDB 5309
- Isobutyricanhydride
- (iso-C3H7CO)2O
- MFCD00008913
- NCGC00164355-02
- Isobutyric anhydride [UN2530] [Flammable liquid]
- Isobutryic anhydride
- CHEBI:84261
- +Expand
-
- MFCD00008913
- LSACYLWPPQLVSM-UHFFFAOYSA-N
- 1S/C8H14O3/c1-5(2)7(9)11-8(10)6(3)4/h5-6H,1-4H3
- O=C(C(C)C)OC(C(C)C)=O
- 386267
Computed Properties
- 158.09400
- 0
- 3
- 4
- 158.094294
- 11
- 141
- 0
- 0
- 0
- 0
- 0
- 1
- 2
- nothing
- 0
- 43.4
Experimental Properties
- 1.36820
- 43.37000
- n20/D 1.406(lit.)
- decompose
- 182°C
- −56 °C (lit.)
- 10 mmHg ( 67 °C)
- Fahrenheit: 154.4 ° f < br / > Celsius: 68 ° C < br / >
- 2440
- Colorless transparent liquid with pungent smell. [1]
- Slightly soluble in water, miscible in ethanol and diethyl ether. [12]
- Moisture Sensitive
- 0.954 g/mL at 25 °C(lit.)
Isobutyric anhydride Security Information
- GHS05 GHS06
- NQ5550000
- 3
- 8
- S26-S36/37/39-S45
- II
- R21/22; R34
- C
- 2922
- H301,H311,H314
- P280,P301+P310,P305+P351+P338,P310
- dangerous
- Store at 0 ° C
- III
- 21/22-34
- Danger
- Yes
- 1.09%, 87°F
- 8
- 13-21
Isobutyric anhydride Customs Data
- 2915900090
-
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Isobutyric anhydride Price
Isobutyric anhydride Synthesis
Synthetic Circuit 1
1.1 Reagents: Di-tert-butyl dicarbonate Catalysts: Magnesium chloride Solvents: Tetrahydrofuran ; 6 h, rt
1.1 Reagents: Phosphorus pentoxide , Sulfuric acid ; 0.5 h, 20 °C; 3 h, 100 °C
Synthetic Circuit 2
1.1 Catalysts: (T-4)-Dichlorobis(triphenylphosphine)cobalt (polymer-supported) Solvents: Dichloromethane
- Preparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisPreparation of a Resin-Bound Cobalt Phosphine Complex and Assessment of Its Use in Catalytic Oxidation and Acid Anhydride SynthesisJournal of Organic Chemistry, 2000, 65(15), 4770-4772,
Synthetic Circuit 3
- Response surface methodology based on the Box-Behnken design for optimizing the synthesis of symmetrical anhydrides from acid chlorides using cerium (III) as a homogeneous catalystChemistrySelect, 2023, 8(28),,
Synthetic Circuit 4
1.2 Solvents: Acetonitrile ; 9 - 12 min, 6 atm, 43 °C; 8 h, 43 °C
- Light-Mediated Synthesis of Aliphatic Anhydrides by Cu-Catalyzed Carbonylation of Alkyl HalidesJournal of the American Chemical Society, 2023, 145(17), 9423-9427,
Synthetic Circuit 5
1.2 Reagents: Triethylamine , Water ; rt
- Metal-free oxidative self-coupling of aldehydes or alcohols to symmetric carboxylic anhydridesTetrahedron Letters, 2017, 58(26), 2533-2536,
Synthetic Circuit 6
1.2 0 °C
1.3 Reagents: Triethylamine ; 0 °C; rt
- Anhydrides from aldehydes or alcohols via oxidative cross-couplingNew Journal of Chemistry, 2017, 41(3), 931-939,
Synthetic Circuit 7
- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivativesScience of Synthesis, 2006, , 617-641,
Synthetic Circuit 8
- Product class 4: carboxylic acid anhydrides and their sulfur, selenium, and tellurium derivativesScience of Synthesis, 2006, , 617-641,
Synthetic Circuit 9
Synthetic Circuit 10
- Chemical apparatus and method for preparing isobutyric anhydridePreparation of cyclic nucleotides as STING agonistsPreparation method of 2,2,4,4-tetramethyl-1,3-cyclobutanediol, China, , ,
Synthetic Circuit 11
2.1 Reagents: Acetic anhydride ; < 400 mbar, rt → 120 °C
- Process for the production of peroxyesters, World Intellectual Property Organization, , ,
Synthetic Circuit 12
2.1 Reagents: Acetic anhydride ; < 400 mbar, 120 °C
- Process for the production of diacyl peroxides, World Intellectual Property Organization, , ,
Synthetic Circuit 13
Synthetic Circuit 14
Synthetic Circuit 15
Synthetic Circuit 16
- Epoxidation of olefins with O2 and isobutyraldehyde catalyzed by cobalt (II)-containing zeolitic imidazolate framework materialCatalysis Communications, 2011, 12(13), 1183-1187,
Synthetic Circuit 17
Synthetic Circuit 18
- Dehydration induced by intramolecular redox character of a stable allylidenetributylphosphoraneTetrahedron Letters, 1997, 38(45), 7893-7896,
Synthetic Circuit 19
- Phase-managed organic synthesis. 2. A new polymer-assisted synthesis of acid anhydridesTetrahedron Letters, 1986, 27(41), 4933-6,
Synthetic Circuit 20
- Highly efficient and robust aerobic co-oxidation of olefins and aldehydes over CoOx dispersed within hierarchical silicalite-1 zeolitesGreen Chemistry, 2022, 24(16), 6200-6214,
Isobutyric anhydride Raw materials
- Propanoic acid, 2-methyl-, thallium(1+) salt
- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)-3-(tributylphosphoranylidene)butanedioate
- Isobutyryl chloride
- 2-Methylpropanoic acid
- Isobutyric anhydride
- Benzoyl chloride
Isobutyric anhydride Preparation Products
- 1,4-Dimethyl 2-(9H-fluoren-9-ylidene)butanedioate (106937-41-1)
- Isopropyl ether (108-20-3)
- Benzoic acid 2-methyl-propanoyl ester (19820-59-8)
- Ethanone,1-(3,3-dimethyl-2-oxiranyl)- (4478-63-1)
- 2-Methylpropanoic acid (79-31-2)
- Tributylphosphine oxide (814-29-9)
- Benzoic anhydride (93-97-0)
- Isobutyric anhydride (97-72-3)
Isobutyric anhydride Suppliers
Isobutyric anhydride Related Literature
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1. The thermal decomposition of propanoic and 2-methylpropanoic anhydrides in the gas phasePeter G. Blake,Alan Craggs,Mohammad Baghal Vayjooee J. Chem. Soc. Perkin Trans. 2 1976 986
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M. A. Deyab,A. S. Fouda,M.?M. Osman,S. Abdel-Fattah RSC Adv. 2017 7 45232
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3. Index of subjects, 1976
-
V. S. Senthil Kumar,Ashwini Nangia Chem. Commun. 2001 2392
-
Andrew B. Lowe Polym. Chem. 2014 5 4820
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6. A nitroketene to nitrile oxide transformationC. Oliver Kappe,Gert Kollenz,Curt Wentrup J. Chem. Soc. Chem. Commun. 1992 485
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Leilei Gong,Haiyu Xu,Huijun Yuan,Lan Wang,Xiaojie Yin,Moqi Fan,Long Cheng,Xiaojing Ma,Rixin Liang,Hongjun Yang RSC Adv. 2018 8 15725
-
Yong Wang,Kai Huo,Lijuan Gao,Guoqun Zhao,Bin Wang,Jinlong Liu RSC Adv. 2021 11 5284
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Tatsuya Suzuki,Hideki Masuda,Michael D. Fryzuk Dalton Trans. 2017 46 6612
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Xin Guo,Longkai Shi,Shuai Yang,Roujia Yang,Xinyue Dai,Tao Zhang,Ruijie Liu,Ming Chang,Qingzhe Jin,Xingguo Wang Food Funct. 2019 10 4220